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polypyrimidine tract-binding protein - 139076-35-0

polypyrimidine tract-binding protein

Catalog Number: EVT-1519341
CAS Number: 139076-35-0
Molecular Formula: C11H8F3NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Polypyrimidine tract-binding protein is a multifunctional RNA-binding protein crucial for various aspects of mRNA metabolism, including alternative splicing, polyadenylation, and translation initiation. Initially recognized for its role in pre-mRNA splicing, this protein has been implicated in numerous post-transcriptional regulatory processes. Polypyrimidine tract-binding protein interacts with specific RNA sequences rich in cytosine and uracil, facilitating the regulation of gene expression through mechanisms such as mRNA stability and localization .

Source and Classification

Polypyrimidine tract-binding protein is classified as a member of the heterogeneous nuclear ribonucleoprotein family, characterized by its four RNA recognition motifs (RRM1 to RRM4). These motifs enable the protein to bind effectively to polypyrimidine tracts within RNA molecules. The protein exists in various isoforms, including polypyrimidine tract-binding protein 1, polypyrimidine tract-binding protein 2, and polypyrimidine tract-binding protein 3, each exhibiting distinct tissue-specific expression patterns .

Synthesis Analysis

Methods and Technical Details

The synthesis of polypyrimidine tract-binding protein typically involves recombinant DNA technology. The coding regions of the PTB gene can be amplified using polymerase chain reaction techniques and cloned into expression vectors. Commonly used systems for expression include bacterial systems (e.g., Escherichia coli) or eukaryotic systems (e.g., mammalian cell lines) to produce functional proteins.

In vitro transcription and translation systems can also be employed to synthesize the protein. The use of T7 RNA polymerase allows for the generation of RNA transcripts containing specific binding sites for polypyrimidine tract-binding protein, facilitating studies on its interaction with target RNAs .

Molecular Structure Analysis

Structure and Data

Polypyrimidine tract-binding protein possesses a modular structure consisting of four RNA recognition motifs. Each motif is approximately 90 amino acids long and is characterized by a β-sheet structure that facilitates RNA binding. The RRMs are connected by flexible linkers that allow conformational changes essential for binding different RNA targets.

Nuclear magnetic resonance spectroscopy has revealed that each RRM can bind to specific RNA sequences, such as UCUU or CUCUCU, which are critical for its function in splicing regulation . The arrangement of these motifs enables the protein to bring distant pyrimidine tracts into close proximity, forming loops that are essential for its regulatory roles .

Chemical Reactions Analysis

Reactions and Technical Details

Polypyrimidine tract-binding protein participates in several biochemical reactions related to mRNA metabolism. Notably, it acts as a splicing repressor by competing with other splicing factors for binding to pyrimidine-rich sequences in pre-mRNA. This competition can influence the inclusion or exclusion of specific exons during splicing.

Additionally, polypyrimidine tract-binding protein modulates polyadenylation efficiency by interacting with downstream sequence elements in mRNA. This interaction can either enhance or inhibit the cleavage and polyadenylation process depending on cellular conditions .

Mechanism of Action

Process and Data

The mechanism of action of polypyrimidine tract-binding protein involves its ability to recognize and bind to specific RNA sequences through its RNA recognition motifs. Upon binding, it can alter the conformation of target RNAs, facilitating or inhibiting interactions with other proteins involved in mRNA processing.

During apoptosis, for instance, polypyrimidine tract-binding protein levels increase in the cytoplasm, leading to changes in its interaction partners. This shift can affect the stability and translation of mRNAs encoding pro-apoptotic factors . Thus, polypyrimidine tract-binding protein plays a pivotal role in fine-tuning gene expression under various physiological conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Polypyrimidine tract-binding protein is soluble in aqueous solutions due to its hydrophilic nature. It exhibits high thermal stability and is resistant to denaturation under physiological conditions. The molecular weight of polypyrimidine tract-binding protein varies slightly among its isoforms but generally falls within the range of 50-60 kDa.

The isoelectric point of polypyrimidine tract-binding protein is around pH 6-7, indicating that it carries a neutral charge at physiological pH levels. Its ability to bind RNA is influenced by ionic strength and temperature, which can affect the conformational dynamics necessary for effective interaction with target RNAs .

Applications

Scientific Uses

Polypyrimidine tract-binding protein has significant implications in various fields of research:

  • Gene Regulation: Its role in alternative splicing makes it a critical factor in understanding gene expression regulation.
  • Cancer Research: Alterations in polypyrimidine tract-binding protein function have been linked to cancer progression; thus, it serves as a potential biomarker or therapeutic target.
  • Neurobiology: Given its tissue-specific isoforms, particularly nPTB's prevalence in neuronal tissues, it is studied for its involvement in neural development and function.
  • Virology: Polypyrimidine tract-binding protein's interaction with viral RNAs highlights its importance in viral replication and pathogenesis .
Structural Biology of Polypyrimidine Tract-Binding Protein

Polypyrimidine Tract-Binding Protein (PTB), also known as PTBP1, is a pivotal RNA-binding protein involved in diverse aspects of RNA metabolism, including alternative splicing, mRNA stability, and internal ribosome entry site (IRES)-mediated translation initiation. Its multifunctionality is underpinned by a unique structural architecture and dynamic RNA-binding mechanisms.

Domain Architecture of PTB: RRM1–4 Organization and Linker Regions

PTB contains four RNA Recognition Motifs (RRMs), designated RRM1 to RRM4, connected by linker regions of varying lengths and flexibility. RRM1 and RRM2 are separated by a short linker (~25 amino acids), while RRM2 and RRM3 are connected by a longer, unstructured linker (80–100 amino acids) that undergoes alternative splicing to generate PTB isoforms (PTB1, PTB2, PTB4) [1] [9]. The linker between RRM3 and RRM4 (~24 amino acids) forms part of a stable interdomain interface, restricting the spatial orientation of these domains [4] [8]. This modular arrangement enables PTB to adopt distinct conformations for binding diverse RNA targets.

Table 1: Domain Organization of Human PTB

DomainLinker Length (aa)Structural FeaturesFunctional Role
RRM1N/ACanonical βαββαβ foldBinds short UC-rich loops in structured RNAs
RRM1-RRM2 Linker~25 aaFlexibleAllows independent RRM1/RRM2 movement
RRM2N/ANon-canonical; fifth β-strandBinds pyrimidine tracts
RRM2-RRM3 Linker80–100 aaAlternative splicing siteGenerates PTB isoforms
RRM3N/ANon-canonical; fifth β-strandHigh-affinity RNA binding; interacts with RRM4
RRM3-RRM4 Linker~24 aaPart of RRM3-RRM4 interfaceStabilizes RRM3/RRM4 orientation
RRM4N/ACanonical foldCooperates with RRM3 for RNA binding

Non-Canonical RNA Recognition Motifs (RRMs): Divergence from Canonical RNP1/RNP2 Sequences

Unlike canonical RRMs, PTB's RRM domains exhibit significant divergence in conserved RNP1 and RNP2 sequences. Canonical RRMs feature aromatic residues in RNP1/RNP2 that mediate π-stacking with RNA bases. In PTB, these residues are replaced by hydrophobic or polar residues:

  • RRM1: L98 in β2 (replaces typical aromatic) [1]
  • RRM2: F158 in β2 (conserved aromatic), but lacks other key aromatics [1] [2]
  • RRM3: F371 in β2, but non-canonical RNP1 (S379, N381) [4] [8]
  • RRM4: F487 in β2 (partially conserved) [8]

Additionally, RRM2 and RRM3 incorporate a fifth β-strand (β5) extending the canonical β-sheet. A long loop connects β4 to β5, occluding the typical RNA-binding surface [1] [2]. This restructuring creates novel RNA-binding interfaces that accommodate diverse polypyrimidine tract conformations.

Structural Dynamics of RRM3 and RRM4: Interdomain Interactions and RNA Binding Interfaces

RRM3 and RRM4 (PTB1:34) form a stable, interdependent unit with a large interdomain interface. NMR and segmental isotopic labeling reveal 130 interdomain nuclear Overhauser effects (NOEs), confirming extensive contacts between RRM3's α-helices and RRM4's α2-helix and β4-strand [8]. This interface positions the β-sheets of RRM3 and RRM4 in opposing directions, creating a V-shaped RNA-binding cleft [8] [4]. Key features include:

  • RNA Binding Specificity: PTB1:34 binds long (>11 nt), flexible (U/C)ₙ tracts (e.g., GABAA γ2 intron, HCV 3' UTR) with nanomolar affinity (Kd ~1 nM), while isolated RRM3 or RRM4 exhibit 50–1000-fold weaker binding [4].
  • Slow Conformational Dynamics: ¹⁵N-NMR relaxation shows microsecond-scale motions throughout PTB1:34, absent in isolated RRMs. These motions likely facilitate entropic compensation during RNA binding [4].
  • Critical Residues: Arginines in RRM1 (e.g., R98) and RRM3 mediate RNA contacts, while RRM3’s fifth β-strand extends its RNA-binding surface [1] [8].

Conformational Flexibility and RNA-Induced Structural Rearrangements

PTB exhibits significant conformational heterogeneity in its free state, transitioning to ordered yet dynamic complexes upon RNA binding. Integrative structural biology (NMR, SAXS, CLIR-MS/MS) reveals:

  • Free PTB: RRM1 and RRM2 tumble independently, while RRM3-RRM4 forms a semi-rigid unit with residual flexibility in linkers [3] [8].
  • RNA-Bound States:
  • Structured RNAs (e.g., IRES loops): RRM1-RRM2 binds short UCUUU motifs in RNA loops via RRM1’s C-terminal α-helix, which "senses" RNA secondary structure [1] [3].
  • Unstructured RNAs (e.g., polypyrimidine tracts): PTB1:34 compacts long (U/C)ₙ tracts, with RRM3-RRM4 clamping the RNA in an antiparallel orientation [3] [8].
  • Chaperone Activity: PTB binding to IRES elements (e.g., EMCV) reduces conformational heterogeneity, exposing RNA stems for ribosome recruitment [3] [5].

Table 2: RNA Binding Modes of PTB Domains

PTB RegionRNA TargetAffinity (Kd)Structural Role
RRM1-RRM2Short loops (e.g., UCUUU)~100–500 nMBends RNA; recognizes secondary structure
RRM3-RRM4Long, flexible (U/C)ₙ tracts~1–10 nMClamps RNA in antiparallel orientation
Full-length PTBComplex RNAs (e.g., IRES)<10 nMCoordinates domain-specific binding; remodels RNA

Comparative Structural Analysis of PTB Paralogs (PTBP1, PTBP2, PTBP3)

The PTB family includes three paralogs sharing ~70% sequence identity but exhibiting distinct expression patterns and functions:

  • PTBP1 (PTB): Ubiquitously expressed except in neurons. Represses neuronal exons (e.g., c-src N1 exon) via multivalent binding to flanking intronic pyrimidine tracts [6] [7].
  • PTBP2 (nPTB): Neuron-specific. Weaker splicing repressor due to divergent RRM2 and linker sequences. Regulates synaptic maturation genes (e.g., PSD-95) [6] [9].
  • PTBP3 (ROD1): Immune cell-specific. Poorly characterized structurally but shares RRM3-RRM4 interdomain packing [6].

Key structural distinctions:

  • RRM2 Divergence: nPTB’s RRM2 lacks PTB’s fifth β-strand, reducing its affinity for certain RNAs [6].
  • Linker Flexibility: PTB’s RRM2-RRM3 linker is longer than nPTB’s, potentially enhancing its ability to loop RNA [9].
  • Autoregulation: PTB represses inclusion of nPTB’s exon 10 via intronic binding, ensuring neuronal-specific nPTB expression [6] [9].

Table 3: Structural and Functional Comparison of PTB Paralogs

FeaturePTBP1 (PTB)PTBP2 (nPTB)PTBP3 (ROD1)
ExpressionUbiquitous (non-neuronal)NeuronalHematopoietic/immune cells
RRM2 StructureNon-canonical; fifth β-strandCanonical foldUnknown
Splicing Repression StrengthStrongModerateUnknown
Key RNA Targetsc-src N1 exon, Fas exon 6PSD-95, GABA receptorsLimited data
AutoregulationRepresses own exon 11 via NMDRepressed by PTB in non-neuronal cellsUnknown

Properties

CAS Number

139076-35-0

Product Name

polypyrimidine tract-binding protein

Molecular Formula

C11H8F3NO2

Synonyms

polypyrimidine tract-binding protein

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